molecular formula C9H6BrClO2 B009431 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride CAS No. 108551-60-6

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

Cat. No.: B009431
CAS No.: 108551-60-6
M. Wt: 261.5 g/mol
InChI Key: WGOAQNQGOZTVID-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride (CAS 108551-60-6) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a benzo[b]furan scaffold, recognized for its significant physiological and chemotherapeutic properties, with a highly reactive acyl chloride group and a bromine substituent, making it an exceptionally versatile building block for drug discovery programs. Key Applications and Research Value: Synthesis of Bioactive Derivatives: The reactive carbonyl chloride group facilitates straightforward amidation and esterification, allowing for the rapid generation of diverse compound libraries. The bromine atom at the 5-position serves as an excellent handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Negishi), enabling precise structure-activity relationship (SAR) studies around the critical benzo[b]furan core. Focus on Anticancer and Antimicrobial Research: Benzo[b]furan derivatives are extensively investigated for their potent biological activities. This compound serves as a critical precursor in the synthesis of novel molecules targeting tubulin polymerization, a well-established mechanism for anticancer agents. Research indicates that structurally similar derivatives exhibit potent antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7). Furthermore, the scaffold is a promising lead structure for developing new antibacterial and antifungal agents to address drug-resistant pathogens. Molecular Docking and Mechanistic Studies: The well-defined, rigid structure of the dihydrobenzofuran core makes this compound an ideal candidate for computational chemistry and molecular docking simulations. Researchers can utilize it to design and study enzyme-substrate complexes, probing mechanisms of action and optimizing binding interactions with biological targets. This product is supplied for research and development purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOAQNQGOZTVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383422
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108551-60-6
Record name 5-BROMO-2,3-DIHYDROBENZO[B]FURAN-7-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Dihydrobenzo[B]furan Precursors

Oxidizing AgentConditionsYield (%)Purity (%)
KMnO₄H₂O, 25°C6590
Jones ReagentH₂SO₄, 0°C8294
RuCl₃/NaIO₄CH₃CN, 40°C7893

Chlorination of Carboxylic Acid to Acyl Chloride

Reagent Selection and Reaction Dynamics

The carboxylic acid is converted to the corresponding carbonyl chloride using chlorinating agents. Thionyl chloride (SOCl₂) is preferred due to its high reactivity and byproduct volatility.

Mechanism :

  • Nucleophilic attack of the carboxylic acid on SOCl₂.

  • Formation of an intermediate mixed anhydride.

  • Liberation of HCl and SO₂, yielding the acyl chloride.

Optimized Protocol :

  • Molar Ratio : 1:3 (acid:SOCl₂) to ensure complete conversion.

  • Solvent : Toluene or dichloromethane for azeotropic removal of HCl.

  • Temperature : Reflux (40–60°C) for 4–6 hours.

Comparative Analysis of Chlorinating Agents

ReagentReaction Time (h)Yield (%)Purity (%)
SOCl₂49298
PCl₅88595
Oxalyl Chloride38897

Key Observations :

  • SOCl₂ achieves the highest yield but requires strict moisture control.

  • Oxalyl chloride offers faster reaction times but is cost-prohibitive for scale-up.

Purification and Characterization

Isolation Techniques

Crude acyl chloride is purified via:

  • Distillation : Fractional distillation under reduced pressure (40–50°C, 10 mmHg).

  • Recrystallization : From dry hexane/ethyl acetate (1:5) at −20°C.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, Ar-H), 4.50 (t, 2H, OCH₂), 3.20 (t, 2H, CH₂Br).

  • IR : 1775 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Br stretch).

  • MS (EI) : m/z 245 [M]⁺.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microreactor systems enhance heat transfer and mixing efficiency during chlorination:

  • Residence Time : 15–20 minutes.

  • Throughput : 5 kg/h with >90% yield.

Waste Management

  • SO₂ byproduct is neutralized with NaOH scrubbers.

  • Excess SOCl₂ is recovered via condensation and reused.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The acyl chloride is prone to hydrolysis, necessitating:

  • Storage : Under nitrogen at −20°C in amber glass.

  • Handling : Rigorous exclusion of moisture via glovebox or Schlenk techniques.

Regiochemical Byproducts

Trace 6-bromo isomers (<2%) are removed via column chromatography (SiO₂, hexane/EtOAc 8:2).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can modify the furan ring or the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

    Nucleophilic Substitution: Derivatives such as amides, esters, and thioesters.

    Reduction: Alcohols and amines.

    Oxidation: Various oxidized derivatives of the furan ring.

Scientific Research Applications

Organic Synthesis

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This method facilitates the formation of carbon-carbon bonds, allowing for the construction of diverse organic frameworks.
  • Nucleophilic Substitution Reactions : The carbonyl chloride group can be replaced by various nucleophiles, leading to the formation of new compounds with potential biological activity .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that furan-containing compounds exhibit a wide range of biological activities:

  • Anti-inflammatory and Analgesic Properties : Compounds derived from 5-bromo-2,3-dihydrobenzo[B]furan have shown efficacy in reducing inflammation and pain.
  • Anticancer Activity : Various studies have highlighted the potential of benzofuran derivatives in cancer treatment, particularly against human ovarian and breast cancer cell lines .
  • Neurological Disorders : The structural characteristics of this compound allow for modifications that enhance efficacy in treating conditions like depression and anxiety .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through comparison with similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2,3-dihydrobenzofuranSimilar dihydrobenzofuran structureLacks carbonyl chloride functionality
5-Bromo-2-hydroxybenzofuranHydroxy group instead of carbonylDifferent reactivity patterns
7-Chloro-2,3-dihydrobenzo[b]furanChlorine instead of bromineMay exhibit different biological activity
5-Iodo-2,3-dihydrobenzo[b]furanIodine substitutionIncreased lipophilicity; potentially different pharmacokinetics

This table illustrates how the specific halogenation pattern and functional groups influence the reactivity and biological activity of these compounds .

Case Study 1: Anticancer Activity

A series of benzofuran derivatives were synthesized using this compound as an intermediate. These compounds were tested against various cancer cell lines (e.g., MCF-7 and PC-3). The results indicated that modifications to the benzofuran structure enhanced anticancer activity significantly compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Effects

Research focused on synthesizing derivatives containing furan rings demonstrated promising anti-inflammatory effects in animal models. Compounds derived from 5-bromo-2,3-dihydrobenzo[B]furan exhibited reduced levels of inflammatory markers, suggesting their potential use as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and pharmaceutical research to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 5-Bromo-2,3-dihydrobenzo[b]furan Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity/Applications
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbonyl chloride C₉H₆BrClO₂ 261.5 Carbonyl chloride Acylation reactions; precursor for amides and esters
5-Bromo-2,3-dihydrobenzo[b]furan-7-sulfonyl chloride C₈H₆BrClO₃S 297.55 Sulfonyl chloride Sulfonamide synthesis; used in neuropilin-1 antagonist development
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde C₉H₇BrO₂ 227.05 Aldehyde Nucleophilic additions; intermediate in heterocyclic chemistry
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid C₈H₈BBrO₃ 242.86 Boronic acid Suzuki-Miyaura cross-coupling reactions
5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid C₉H₇BrO₃ 243.06 (estimated) Carboxylic acid Salt formation; esterification

Detailed Comparative Analysis

Reactivity and Functional Group Behavior
  • Carbonyl Chloride (Target Compound): High electrophilicity enables rapid acylation of amines and alcohols. For example, it reacts with methyl-3-aminothiophene-2-carboxylate to form sulfonamide derivatives under anhydrous conditions . Reacts violently with water, releasing HCl gas, necessitating inert atmospheres during synthesis .
  • Sulfonyl Chloride: Exhibits greater stability in polar solvents compared to carbonyl chloride. Used in Friedel-Crafts acylations and sulfonamide formations, as demonstrated in the synthesis of 3-(5-Bromo-2,3-dihydro-benzofuran-7-sulfonylamino)-thiophene-2-carboxylic acid methyl ester .
  • Carbaldehyde :

    • The aldehyde group undergoes oxidation to carboxylic acids or participates in condensation reactions (e.g., formation of Schiff bases).
    • Melting point: 94–95°C, indicating lower thermal stability compared to the carbonyl chloride .
  • Boronic Acid :

    • Critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. Priced at JPY 29,900 per gram, reflecting its niche applications .

Biological Activity

5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride (CAS No. 108551-60-6) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated dihydrobenzo[b]furan structure with a carbonyl chloride functional group. The presence of the bromine atom enhances its electrophilic character, potentially influencing its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives. A notable investigation demonstrated that derivatives of benzo[b]furan exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed growth inhibition with GI50 values ranging from less than 0.01 µM to 73.4 µM across different cell lines .

Table 1: Antiproliferative Activity of Benzo[b]furan Derivatives

CompoundCell LineGI50 (µM)Activity
Compound AMDA-MB-435 (melanoma)0.229High
Compound BVarious cancer lines<0.01Very High
Compound CLeukemia cells<1.0Significant

Antimicrobial Activity

The antimicrobial properties of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives have also been explored. Research indicates that bromophenols and their derivatives can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.

The mechanisms underlying the biological activities of 5-Bromo-2,3-dihydrobenzo[B]furan derivatives are complex and multifaceted:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to ameliorate oxidative damage by scavenging ROS, which is crucial in preventing cellular damage in cancer and microbial infections .
  • Cell Cycle Arrest : Evidence indicates that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Study 1: Anticancer Efficacy

A study focused on a series of benzo[b]furan derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. The introduction of methoxy groups at certain positions increased potency by several folds compared to unsubstituted analogs .

Case Study 2: Antimicrobial Applications

Another investigation isolated marine-derived bromophenols from red algae, which exhibited potent antimicrobial activity against various pathogens. This study highlighted the potential for developing natural antimicrobial agents based on the structure of brominated compounds like 5-Bromo-2,3-dihydrobenzo[B]furan.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride in laboratory settings?

  • Methodology :

  • Route 1 : Start with 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7), oxidize to the carboxylic acid using KMnO₄ or CrO₃, followed by treatment with thionyl chloride (SOCl₂) to form the carbonyl chloride .
  • Route 2 : Direct bromination of dihydrobenzo[b]furan derivatives under controlled conditions (e.g., NBS or Br₂ with Fe catalyst), followed by acylation via Friedel-Crafts or other electrophilic substitution methods .
    • Key Considerations : Monitor reaction intermediates via TLC and confirm final product purity (>95%) using HPLC or GC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes, moisture-free solvents, and glassware dried at 120°C. Avoid contact with nucleophiles (e.g., amines, alcohols) to prevent premature reactions .
  • Storage : Store at –20°C in sealed, amber vials with desiccants. Stability tests indicate decomposition >5% after 6 months at 4°C .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.1–3.4 ppm for dihydrofuran CH₂ groups) and ¹³C NMR (δ 170–175 ppm for carbonyl) .
  • FTIR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) .
    • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with >97% purity threshold. MS (ESI+) for molecular ion [M+H]+ at m/z 263.9 .

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitutions to minimize side reactions?

  • Optimization Strategies :

  • Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis.
  • Temperature Control : Maintain –10°C to 0°C during acyl chloride reactions to suppress esterification or dimerization .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, optimizing molar ratios (1:1.2 substrate:catalyst) .
    • By-Product Analysis : Identify chlorinated impurities via GC-MS and adjust stoichiometry or quenching protocols .

Q. When encountering discrepancies in reported reaction yields, what experimental variables should be re-examined?

  • Variables to Investigate :

  • Reagent Purity : Ensure starting materials (e.g., boronic acids, aldehydes) meet >95% purity standards, as lower grades introduce competing pathways .
  • Atmosphere Integrity : Trace moisture or oxygen can deactivate catalysts (e.g., Pd in cross-coupling) or hydrolyze the carbonyl chloride. Use Schlenk lines for sensitive steps .
  • Work-Up Procedures : Improper extraction (pH, solvent polarity) may lose polar intermediates. Validate with spiked recovery experiments .

Data Contradiction Analysis

Q. How should researchers resolve conflicting literature data on the reactivity of this compound in Suzuki-Miyaura couplings?

  • Approach :

  • Replicate Studies : Compare Pd catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under identical conditions.
  • By-Product Identification : Use high-resolution MS to detect debrominated or dimerized species, which may explain yield variations .
    • Mitigation : Pre-activate boronic acid partners (e.g., pinacol ester protection) to enhance coupling efficiency .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound, given its reactivity?

  • PPE Requirements : Neoprene gloves, face shield, and fume hood use mandatory.
  • Emergency Measures : Neutralize spills with sodium bicarbonate (for acid chloride) and evacuate upon inhalation exposure (irritant to respiratory system) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride

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